(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane
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Overview
Description
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is an organic compound featuring a fluorene structure linked to a dimethylsilyl group via a silicon atom. It is a clear, colorless, and odorless liquid that is soluble in organic solvents such as ether and benzene. This compound is used in various scientific experiments and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane typically involves the reaction of 9-fluorenone with hexamethyldisilane in the presence of lithium tetramethylpiperidide (LiTMP) as a base. The reaction is carried out in ether at low temperature (-78°C) to minimize side reactions. The product is then purified by column chromatography using silica gel and eluted with hexane and ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The compound can undergo substitution reactions where the dimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the type of reaction and the reagents used.
Scientific Research Applications
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Di-9H-fluoren-9-yldimethylsilane: Another organosilicon compound with a similar structure but different substituents.
Bis(9H-fluoren-9-yl)dimethylsilane: A compound with two fluorene groups linked to a dimethylsilyl group.
Uniqueness
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is unique due to the presence of both fluorene and benzylindenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJFTQGQGWEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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